Methyl 3-(2-bromoacetyl)benzoate
Overview
Description
Methyl 3-(2-bromoacetyl)benzoate is an ester . It has a molecular weight of 257.08 g/mol . The IUPAC name for this compound is methyl 3-(bromoacetyl)benzoate .
Synthesis Analysis
This compound is an important drug intermediate . It is used in the synthesis of phenylephrine, a selective α1-adrenergic receptor agonist .Molecular Structure Analysis
The molecular formula of this compound is C10H9BrO3 . The InChI code is 1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 257.08 g/mol . The compound has a topological polar surface area of 43.4 Ų .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
Methyl 3-(2-bromoacetyl)benzoate has been utilized in the synthesis of isoquinoline-1,3,4(2H)-triones, a class of heterocyclic compounds. This process involves a cascade reaction with primary amines and an in situ air oxidation, demonstrating its utility in organic synthesis (Di Mola, Tedesco, & Massa, 2019).
2. Synthesis of Oligosaccharides
In carbohydrate research, this compound is involved in the efficient chemical synthesis of methyl β-glycosides of β-(1→6)-linked d-galacto-oligosaccharides. This process demonstrates its role in the stepwise and blockwise construction of oligosaccharides, important for studying carbohydrate structures and functions (Kováč, 1986).
3. Facilitating Glycosylation Reactions
This compound is used in bromoacetylation reactions of various hexopyranosides. This process is crucial for preparing intermediates in the synthesis of (1→6)-linked oligosaccharides, highlighting its utility in complex sugar molecule synthesis (Ziegler, Kováč, & Glaudemans, 1989).
Safety and Hazards
Future Directions
Methyl 3-(2-bromoacetyl)benzoate, as an important drug intermediate, has potential for further exploration in the synthesis of other pharmaceutical compounds . Its use in the synthesis of phenylephrine suggests potential applications in the development of treatments for conditions like nasal congestion .
Properties
IUPAC Name |
methyl 3-(2-bromoacetyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUUCORIWWWPLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919673 | |
Record name | Methyl 3-(bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-28-7 | |
Record name | Methyl 3-(bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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